4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
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Overview
Description
4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been associated with a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
It’s known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Pyrazole derivatives have been linked to the modulation of these pathways, potentially affecting different cellular components .
Pharmacokinetics
The maximum concentration Cmax (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration .
Result of Action
It’s known that pyrazole derivatives can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms, potentially due to their effect on acetylcholinesterase (ache), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves a multi-step process. One common method includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Cyclization: Formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone or aldehyde
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 3-Bromoiodobenzene
Uniqueness
4-[1-(3-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a bromine atom allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[1-(3-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-12-17(18(23)22(20-12)15-8-3-2-4-9-15)16(11-21(24)25)13-6-5-7-14(19)10-13/h2-10,16,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBPHPYLBRWIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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